5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique structure, which includes bromophenyl, oxoethyl, sulfanyl, propan-2-yl, prop-2-enyl, oxa, thia, and diazatricyclo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide (KOH) to yield intermediate compounds . These intermediates are then subjected to further reactions, including acylation and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-bromophenol: An organic compound with hydroxyl and bromine groups bonded to a benzene ring.
4-bromobenzyl-1,3,4-oxadiazole-2-amine: A compound with antibacterial activity.
Uniqueness
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[740
Properties
Molecular Formula |
C23H23BrN2O3S2 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H23BrN2O3S2/c1-4-9-26-22(28)20-16-10-18(13(2)3)29-11-19(16)31-21(20)25-23(26)30-12-17(27)14-5-7-15(24)8-6-14/h4-8,13,18H,1,9-12H2,2-3H3 |
InChI Key |
XCBBPKRDTLDPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Br)CC=C |
Origin of Product |
United States |
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